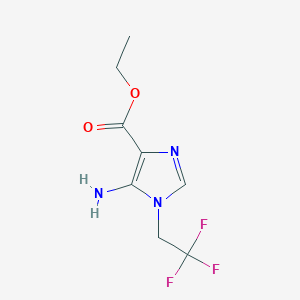

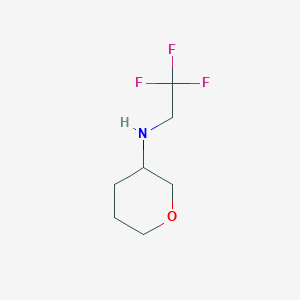

![molecular formula C22H23N5O2 B2693947 2-{[1-(喹唑啉-2-甲酰)哌啶-4-基]甲基}-2H,3H,5H,6H,7H-环戊[c]吡啶并[3,2-b][1,2,4]三唑-3-酮 CAS No. 2201320-84-3](/img/structure/B2693947.png)

2-{[1-(喹唑啉-2-甲酰)哌啶-4-基]甲基}-2H,3H,5H,6H,7H-环戊[c]吡啶并[3,2-b][1,2,4]三唑-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It is a core unit in several drugs currently used as antibiotics, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Quinoxaline is a bicyclic compound having fused benzene and pyrazine rings . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

There are many protocols available on the functionalizing deboronation of alkyl boronic esters . Protodeboronation is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .科学研究应用

新型氟喹诺酮类药物与结核病

Shindikar 和 Viswanathan (2005) 进行了一项研究,调查了与给定化合物密切相关的 6,8-二氟-1-烷基-5-氨基-1,4-二氢-4-氧代-7-{4-取代哌嗪-1-基}-喹啉-3-羧酸的新型化合物,针对小鼠中结核分枝杆菌 H37Rv 的体内活性。这些化合物表现出可与司帕沙星媲美的有希望的活性,表明在结核病治疗中具有潜在应用 (Shindikar & Viswanathan, 2005)。

吡啶并[3,4-b]喹喔啉的合成

Kim 等人 (1990) 合成了与目标化合物具有结构相似性的吡啶并[3,4-b]喹喔啉。他们的研究重点是 1,3-偶极环加成反应,提供了对相关喹喔啉衍生物的潜在合成途径和机制的见解,这对于开发新的药理活性剂至关重要 (Kim et al., 1990)。

喹啉衍生物的抗菌活性

Ashok 等人 (2014) 探索了 (E)-1-芳基-3-[2-(哌啶-1-基)喹啉-3-基]丙-2-烯-1-酮的合成,其与查询的化合物在结构上相关。他们对各种细菌和真菌菌株的抗菌活性的发现强调了此类化合物在开发新的抗菌剂中的潜力 (Ashok et al., 2014)。

喹喔啉衍生物的抗肿瘤特性

Mamedov 等人 (2022) 合成了一系列带有哌嗪、哌啶和吗啉部分的 2-(苯并咪唑-2-基)喹喔啉,展示了它们作为抗肿瘤剂的潜力。这项研究对癌细胞系的细胞毒性作用及其对正常细胞的最小影响的发现突出了此类化合物在癌症研究中的重要性 (Mamedov et al., 2022)。

用于 DNA 检测的荧光探针

Perin 等人 (2011) 研究了用哌啶取代的苯并咪唑[1,2-a]喹啉,用于 DNA 检测。它们在微波加热和表征(包括荧光光谱)下的合成表明喹啉衍生物在开发灵敏的 DNA 特异性荧光探针中具有实用性 (Perin et al., 2011)。

作用机制

未来方向

属性

IUPAC Name |

2-[[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c28-21-12-16-4-3-7-17(16)25-27(21)14-15-8-10-26(11-9-15)22(29)20-13-23-18-5-1-2-6-19(18)24-20/h1-2,5-6,12-13,15H,3-4,7-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHKTCQLCQQYSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

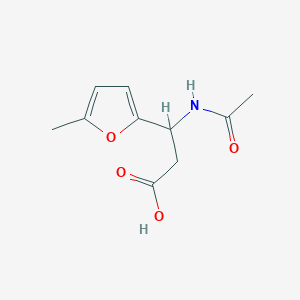

![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-3-cyclobutylpropanamide](/img/structure/B2693870.png)

![N-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2693875.png)

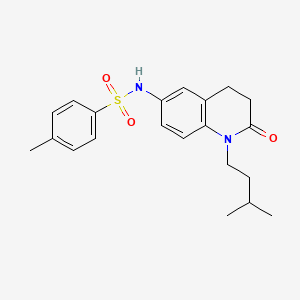

![2-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2693879.png)

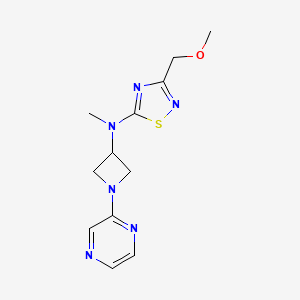

![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide](/img/structure/B2693881.png)

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B2693882.png)

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)